molecular formula C9H12ClNO B13548704 (r)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol

(r)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol

Katalognummer: B13548704
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: XAZZZCBEZNFRQN-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-chloro-5-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups in place of the chloro group.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its chiral nature makes it useful in studying stereochemistry and its effects on biological activity.

    Industrial Applications: It can be used in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism by which (2R)-2-amino-2-(2-chloro-5-methylphenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.

    2-Amino-2-(2-chlorophenyl)ethanol: A similar compound lacking the methyl group.

    2-Amino-2-(2-methylphenyl)ethanol: A similar compound lacking the chloro group.

Uniqueness

(2R)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both chloro and methyl groups, which can influence its reactivity and interactions in various applications.

Eigenschaften

Molekularformel

C9H12ClNO

Molekulargewicht

185.65 g/mol

IUPAC-Name

(2R)-2-amino-2-(2-chloro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI-Schlüssel

XAZZZCBEZNFRQN-VIFPVBQESA-N

Isomerische SMILES

CC1=CC(=C(C=C1)Cl)[C@H](CO)N

Kanonische SMILES

CC1=CC(=C(C=C1)Cl)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.